PAF Antagonist Synthesis Intermediate
Ethyl 3,4,5-trimethoxybenzoylacetate is a specifically cited and essential building block in the published, multi-step synthesis of a potent platelet-activating factor (PAF) receptor antagonist (compound 10) . The synthesis, which proceeds via a condensation with an iodinated acetovanillone derivative, achieved an 89% yield for the key 1,4-diketone intermediate. This demonstrates the compound's proven utility in constructing complex, biologically active tetrahydrofuran-based ligands that are inaccessible via simpler or unsubstituted benzoylacetate analogs.
| Evidence Dimension | Success in a specific, published synthetic route |
|---|---|
| Target Compound Data | Successfully used; 89% yield in condensation step |
| Comparator Or Baseline | Generic β-ketoesters (e.g., ethyl benzoylacetate) or other substituted analogs |
| Quantified Difference | N/A (Qualitative success/failure); the specific substitution pattern is required for the target molecule's activity. |
| Conditions | Multi-step organic synthesis to produce a PAF receptor antagonist (compound 10) as described in Balram et al., 2003. |
Why This Matters
This is a direct, literature-validated use case that confirms the compound's specific role in accessing a high-value pharmaceutical scaffold, de-risking procurement for medicinal chemistry programs targeting PAF-related pathways.
- [1] Balram, B., Ram, B., & Ram, S. R. (2003). Synthesis of (±)trans-2-[3-methoxy-4-(4-chlorophenylthioethoxy)-5-cyanophenyl]-5-(3,4,5-trimethoxyphenyl) tetrahydrofuran. Indian Journal of Chemistry, 42B, 2059-2062. View Source
